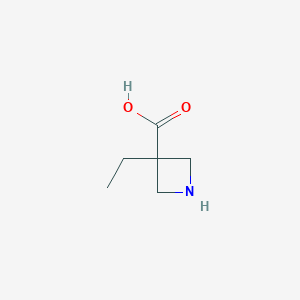

3-Ethylazetidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-6(5(8)9)3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFIMLHWRVBLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Azetidine Scaffolds in Organic Synthesis and Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered substantial interest in contemporary chemical research. rsc.orgnih.gov Their significance stems from a combination of inherent ring strain, approximately 25.4 kcal/mol, and satisfactory stability, which makes them more manageable than the more strained aziridines yet more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This unique reactivity profile, driven by the strained ring, allows for a variety of ring-opening and functionalization reactions, making them versatile intermediates in organic synthesis. rsc.orgub.bw

In medicinal chemistry, the azetidine (B1206935) motif is recognized as a "privileged scaffold," appearing in a number of bioactive molecules and natural products. rsc.orgub.bw The rigid, three-dimensional structure of the azetidine ring can impart favorable conformational constraints on a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net This has led to the incorporation of azetidine scaffolds into a diverse range of pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents. nih.govontosight.ai Furthermore, the introduction of spirocyclic azetidines has been shown to be an effective strategy for mitigating early drug clearance, as they are poorly recognized by degradation enzymes. enamine.net

The synthesis of azetidines has historically been challenging due to their inherent ring strain. nih.govub.bw However, recent years have seen the development of numerous innovative synthetic methodologies, including intramolecular cyclizations, cycloaddition reactions, and strain-release strategies, which have made a wide variety of substituted azetidines more accessible to researchers. rsc.orgub.bwwikipedia.org

The Unique Role of 3 Substituted Azetidines in Constrained Systems

The incorporation of substituents at the 3-position, such as in 3-substituted azetidine-3-carboxylic acids, is a valuable strategy in medicinal chemistry for creating rigidified moieties or linking fragments within a larger molecule. semanticscholar.org These constrained amino acids can be used to modify the secondary structure of peptides, providing valuable tools for understanding the catalytic sites of biomolecules and for the development of peptide-derived drugs. arkat-usa.org The synthesis of such derivatives allows for the creation of novel α-amino acids where the constraint is provided by the heterocyclic ring. arkat-usa.org

The development of synthetic methods to access 3-substituted azetidines has been an active area of research. semanticscholar.orgclockss.org For instance, the treatment of cyanoazetidine with a strong base followed by trapping with an electrophile allows for the synthesis of 3,3-disubstituted azetidines, which can then be hydrolyzed to the corresponding 3-substituted azetidine-3-carboxylic acid derivatives. semanticscholar.org This approach highlights the versatility of 3-substituted azetidines as intermediates for generating molecular diversity.

Overview of 3 Ethylazetidine 3 Carboxylic Acid As a Prominent Synthetic Building Block

Direct Synthesis Strategies for the this compound Core

Direct synthesis of the this compound core often involves the construction of the azetidine ring as a key step. These methods focus on creating the strained four-membered ring with the desired substituents at the 3-position.

Routes via Nucleophilic Substitutions on Halogenated Azetidines

One effective strategy for synthesizing 3-substituted azetidines involves nucleophilic substitution reactions on 3-haloazetidines. organic-chemistry.orgibchem.com These halogenated intermediates serve as versatile precursors for introducing a variety of functional groups onto the azetidine ring.

A common approach begins with the synthesis of a protected 3-haloazetidine, such as 1-(tert-butoxycarbonyl)-3-iodoazetidine. This intermediate can be prepared on a gram-scale through a strain-release reaction of 1-azabicyclo[1.1.0]butane. semanticscholar.org The subsequent reaction of the 3-iodoazetidine (B8093280) with a suitable nucleophile allows for the introduction of the desired substituent. For instance, treatment with sodium cyanide can yield the corresponding 3-cyanoazetidine. semanticscholar.orgthieme-connect.com This cyano group can then be further elaborated to the carboxylic acid and an ethyl group can be introduced at the 3-position.

De Kimpe and co-workers have demonstrated the utility of 3-bromo-3-ethylazetidines as substrates for nucleophilic substitution. thieme-connect.com These compounds can be reacted with various oxygen and nitrogen nucleophiles to produce a range of functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, and 3-cyano-3-ethylazetidines. thieme-connect.com Hydrolysis of the cyano group in 3-cyano-3-ethylazetidine can then lead to the formation of this compound. thieme-connect.com

Table 1: Examples of Nucleophilic Substitution on 3-Haloazetidines

| Starting Material | Nucleophile | Product | Reference |

| 1-(tert-butoxycarbonyl)-3-iodoazetidine | NaCN | 1-(tert-butoxycarbonyl)-3-cyanoazetidine | semanticscholar.org |

| 3-Bromo-3-ethylazetidine | KCN | 3-Cyano-3-ethylazetidine | thieme-connect.com |

| 3-Bromo-3-ethylazetidine | n-Propylamine | 3-Ethyl-3-(propylamino)azetidine | thieme-connect.com |

| 3-Bromo-3-ethylazetidine | NaOMe | 3-Ethyl-3-methoxyazetidine | thieme-connect.com |

Ring-Formation Processes for Azetidine-3-carboxylic Acid Derivatives

The direct formation of the azetidine ring is a fundamental approach to synthesizing azetidine-3-carboxylic acid derivatives. These methods often involve intramolecular cyclization reactions.

One patented process describes the synthesis of azetidine-3-carboxylic acid starting from diethyl bis(hydroxymethyl)malonate. google.com This starting material is first converted to its bis-triflate derivative. Subsequent reaction with an amine, such as benzylamine, leads to the formation of the azetidine ring through intramolecular cyclization. google.com The resulting diester is then hydrolyzed to a diacid, which can be further processed to yield the target molecule. semanticscholar.org

Another strategy involves the iodocyclization of homoallylamines to produce 2-(iodomethyl)azetidine derivatives. rsc.org While not directly yielding a 3-carboxylic acid, this method provides a functionalized azetidine core that can be further modified.

Researchers at Merck developed an improved synthesis of azetidine-3-carboxylic acid by triflating diethyl bis(hydroxymethyl)malonate, followed by ring-formation via intramolecular cyclization with an amine. google.com Decarboxylation of the resulting product then yields the mono-acid azetidine. google.com

Advanced Precursor-Based and Cascade Synthesis Routes for Azetidine-3-carboxylic Acid Derivatives

More advanced synthetic strategies utilize precursor molecules and cascade reactions to construct the azetidine ring with the desired functionalities. These methods can offer greater efficiency and control over the final product.

Thermal Isomerization from Aziridine (B145994) Precursors

A powerful method for the synthesis of azetidine derivatives involves the thermal isomerization of aziridine precursors. rsc.org This approach takes advantage of the ring strain in aziridines to drive a rearrangement to the more stable azetidine ring.

De Kimpe and co-workers have extensively studied the thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates to 3-bromoazetidine-3-carboxylic acid derivatives. rsc.orgnih.govresearchgate.net The aziridines, which are the kinetically favored products of the initial cyclization, can be converted to the corresponding azetidines by heating. nih.govscispace.com This process provides a route to 3-haloazetidines that can then be functionalized as described in section 2.1.1.

The rearrangement is often carried out by refluxing the aziridine in a solvent like DMSO at elevated temperatures. rsc.org This method has been successfully applied to the synthesis of various 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org A similar rearrangement has been observed in the synthesis of 3-methoxyazetidines from aziridine precursors. researchgate.net

More recently, biocatalytic methods have emerged for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.org Engineered enzymes, such as variants of cytochrome P450, can catalyze a highly enantioselective nih.govresearchgate.net-Stevens rearrangement of aziridinium (B1262131) ylides to produce chiral azetidines. nih.govacs.org This enzymatic approach offers excellent stereocontrol, which is often challenging to achieve with traditional chemical methods. nih.gov

Wolff Rearrangement Applications in β-Lactam Synthesis

The Wolff rearrangement is a versatile reaction that can be used to generate ketenes from α-diazoketones. organic-chemistry.orgwikipedia.org These highly reactive ketene (B1206846) intermediates can then be trapped by various nucleophiles or undergo cycloaddition reactions to form new ring systems, including β-lactams (2-azetidinones). organic-chemistry.orgwikipedia.orgbeilstein-journals.org

A recently developed method utilizes a thermally promoted Wolff rearrangement of diazotetramic acids to produce 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The intermediate ketene, generated through ring contraction, can be trapped with a variety of nucleophiles, such as amines, alcohols, and thiols, to afford a diverse range of β-lactam products. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method allows for easy variation of the substituent at the exocyclic carbonyl group. beilstein-journals.orgbeilstein-journals.org

The Arndt-Eistert synthesis, which employs a Wolff rearrangement, is a classic method for the one-carbon homologation of carboxylic acids and can be adapted for the synthesis of β-amino acids and their derivatives. organic-chemistry.org Photochemical Wolff rearrangements of diazo ketones derived from protected amino acids can generate ketene intermediates that react with imines in a [2+2] cycloaddition to yield aminoalkyl-substituted β-lactams. acs.org

Table 2: Applications of Wolff Rearrangement in β-Lactam Synthesis

| Starting Material | Key Intermediate | Product Type | Reference |

| Diazotetramic acids | β-Lactam ketene | 2-Oxoazetidine-3-carboxylic acid derivatives | beilstein-journals.orgbeilstein-journals.org |

| α-Diazoketones | Ketene | Carboxylic acid derivatives | organic-chemistry.orgwikipedia.org |

| Peptidic diazoketones | Ketene | Aminoalkyl-substituted β-lactams | acs.org |

[2+2] Cycloaddition Approaches to Substituted Azetidines

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings, including azetidines. researchgate.net This reaction typically involves the combination of an imine or a related species with an alkene or a ketene.

A notable example is the Staudinger synthesis, a ketene-imine cycloaddition that remains a widely used method for preparing 2-azetidinones (β-lactams). mdpi.com Ketenes, often generated in situ from acyl chlorides, react with imines to form the β-lactam ring. mdpi.com This approach has been used to synthesize a wide variety of substituted β-lactams. mdpi.com

Visible-light-mediated [2+2] photocycloadditions have emerged as a mild and general method for azetidine synthesis. springernature.comchemrxiv.org In this approach, a photocatalyst, such as an iridium complex, facilitates the cycloaddition of oximes and alkenes via a triplet energy transfer mechanism. springernature.comchemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org The resulting bicyclic products can be further transformed to access free azetidines. springernature.com

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. rsc.org While challenging, this reaction has been successfully employed in both intermolecular and intramolecular variants to synthesize a range of azetidine-containing scaffolds. rsc.org

Palladium-Catalyzed Cross-Coupling for Aryl/Heteroaryl Azetidine-3-carboxylic Acids

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the synthesis of 3-aryl and 3-heteroaryl azetidine-3-carboxylic acid derivatives. These methods provide a direct route to functionalize the C3 position of the azetidine ring, introducing aromatic and heteroaromatic moieties that are crucial for modifying the pharmacological and physicochemical properties of the parent molecule.

One prominent strategy involves the direct C(sp³)–H arylation of azetidine systems. acs.orgrsc.org Research has demonstrated an efficient palladium-catalyzed C(sp³)–H arylation of N-protected azetidine-2-carboxylic acids with various aryl iodides. acs.org This reaction proceeds with high yield and tolerates a wide array of functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents. acs.org A key aspect of this methodology is the use of a directing group, such as 8-aminoquinoline, attached to the azetidine nitrogen, which facilitates the regioselective activation of the C-H bond at the C3 position. acs.org Following the arylation, the directing group can be cleaved, providing access to the functionalized azetidine carboxylic acid building blocks. acs.org

This one-pot C–H arylation/deprotection sequence has been successfully applied to a range of aryl iodides, showcasing its broad applicability. acs.org The tolerance for halogenated aryl iodides is particularly noteworthy as it offers opportunities for subsequent diversification through further cross-coupling reactions. acs.org

Another powerful approach is the decarboxylative cross-coupling reaction, which pairs heteroaromatic carboxylic acids with aryl halides. While not exclusively focused on pre-formed azetidines, the principles are applicable for synthesizing aryl-substituted heterocycles that could be incorporated into or attached to an azetidine scaffold. This method utilizes a palladium catalyst to forge a C(heteroaryl)–C(aryl) bond from widely available starting materials. nih.gov

The following table summarizes the scope of the palladium-catalyzed C(sp³)–H arylation of a protected azetidine-2-carboxylic acid with various aryl iodides.

Table 1: Scope of Pd-Catalyzed C(sp³)–H Arylation of Azetidines with Aryl Iodides

Oxidative Cleavage Strategies for 3-Aryl-3-carboxylic Acid Azetidines

A facile and efficient two-step methodology has been developed for the synthesis of 3-aryl-3-carboxylic acid azetidines, which circumvents the need for harsh reaction conditions. acs.orgacs.orgnih.gov This strategy hinges on the installation of a furan (B31954) moiety onto an azetidine precursor, followed by a mild, selective oxidative cleavage of the furan ring to yield the desired carboxylic acid. acs.orgacs.org

The first step involves a catalytic Friedel–Crafts reaction between an azetidin-3-ol (B1332694) substrate and furan. acs.orgacs.org This reaction effectively installs the furan ring at the C3 position of the azetidine. The choice of catalyst is crucial for this transformation, with calcium and iron catalysts being reported as effective for related systems. acs.org

The second and key step is the chemoselective oxidative cleavage of the installed furan ring. acs.org This is typically achieved using a ruthenium-based catalytic system, such as Ruthenium(III) chloride (RuCl₃) in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄). acs.orgacs.org The reaction is often performed in a mixed solvent system (e.g., hexane/EtOAc/water), which enhances selectivity and provides a more environmentally benign alternative to systems using chlorinated solvents. acs.org This method selectively cleaves the furan ring to form the carboxylic acid functionality while leaving the azetidine ring and the adjacent aryl group intact. acs.org

This two-step sequence is scalable and many of the resulting azetidine acid products can be purified through simple acid-base workup procedures, making it a practical approach for generating valuable building blocks for medicinal chemistry. acs.orgacs.org The resulting 3-aryl-azetidine-3-carboxylic acids are conformationally constrained analogues of amino acids and can be used in the synthesis of novel peptide derivatives, such as endomorphin analogues. acs.orgacs.org

Table 2: Synthesis of Azetidine Arylacetic Acids via Furan Oxidative Cleavage

Horner-Wadsworth-Emmons and Aza-Michael Additions for Functionalized Azetidines

The functionalization of azetidine scaffolds can be effectively achieved through a sequential application of the Horner-Wadsworth-Emmons (HWE) reaction and aza-Michael addition. This combination provides a versatile route to a variety of 3-substituted azetidine-3-carboxylic acid derivatives. mdpi.comresearchgate.net

The sequence typically begins with the HWE reaction, a widely used and reliable method for creating carbon-carbon double bonds. mdpi.com In this context, an N-protected azetidin-3-one (B1332698) is reacted with a phosphonate (B1237965) ester, such as methyl-2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.combohrium.com This reaction generates a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which is an α,β-unsaturated ester. mdpi.combohrium.com

This unsaturated intermediate serves as an excellent Michael acceptor for the subsequent aza-Michael addition step. mdpi.com Various nitrogen-containing heterocycles (NH-heterocycles) can act as nucleophiles, adding to the β-position of the double bond. mdpi.combohrium.com This addition reaction leads to the formation of target functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net A broad range of NH-heterocycles, including pyrazoles, imidazoles, triazoles, and indoles, have been successfully employed as Michael donors, demonstrating the versatility of this approach. mdpi.com The resulting products are novel heterocyclic amino acid derivatives containing the core azetidine ring structure. mdpi.com

Table 3: Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

Stereoselective Synthesis and Chiral Induction in Azetidine-3-carboxylic Acid Derivatives

The synthesis of enantiomerically pure azetidine-3-carboxylic acid derivatives is of significant interest due to their application as constrained amino acids in peptidomimetics and as chiral building blocks in drug discovery. researchgate.net Several strategies have been developed to control the stereochemistry at the C3 position and other stereocenters within the azetidine ring.

One effective approach involves the diastereoselective functionalization of a pre-existing chiral scaffold. For instance, α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile can establish a new stereocenter. uni-muenchen.de The stereochemical outcome of such reactions is often directed by the substituent at the C3 position, leading to the formation of specific diastereomers.

Another powerful method is the catalytic asymmetric synthesis. The [2+2] photocycloaddition, or aza Paternò–Büchi reaction, between an imine and an alkene can produce functionalized azetidines. rsc.orgrsc.org Recent advancements have utilized visible light and iridium photocatalysts to promote this reaction with oxime precursors, allowing for the synthesis of complex azetidine structures under mild conditions. rsc.org Subsequent cleavage of the N-O bond in the resulting isoxazoline-fused products provides access to the free azetidine nitrogen. rsc.org

Furthermore, stereospecific C-H functionalization offers a direct route to chiral azetidines. Palladium-catalyzed directed C(sp³)–H arylation has been used to create cis-2,3-disubstituted pyrrolidines as single stereoisomers, and similar principles have been applied to azetidines. acs.org By starting with an enantiopure azetidine-2-carboxylic acid, this method can generate stereochemically defined 3-arylated products. acs.org The reaction of an N-TFA protected, 8-aminoquinoline-functionalized D-azetidine-2-carboxylic acid with aryl iodides demonstrates a practical application of this strategy, yielding complex chiral products that have shown biological activity. acs.org

These methodologies highlight the ongoing development of sophisticated techniques to achieve high levels of stereocontrol in the synthesis of functionalized azetidine-3-carboxylic acids, paving the way for their broader use in various scientific fields.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

The formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the construction of peptide-based molecules. Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid of the this compound scaffold must first be activated.

Standard peptide coupling reagents are widely employed for this purpose. These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine nucleophile to form the desired amide. researchgate.netgrowingscience.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. fishersci.co.ukgrowingscience.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example Reagents | Activating Principle |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk |

| Uronium/Guanidinium | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, HCTU | Forms a highly active ester that readily reacts with amines. growingscience.com |

The reaction is typically performed in aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) and often includes an additive such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to improve efficiency and suppress side reactions like racemization. fishersci.co.uk A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is also commonly added to neutralize the acid formed during the reaction. growingscience.com

Esterification of the this compound can be readily achieved through the Fischer esterification process. masterorganicchemistry.com This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to either use the alcohol as the solvent or remove the water byproduct as it forms. masterorganicchemistry.com

Conversely, the resulting ester can be cleaved back to the parent carboxylic acid through hydrolysis. libretexts.org This process can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium-controlled process. It requires heating the ester with a large excess of water and a strong acid catalyst. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgchemguide.co.uk This reaction is irreversible because the final product is the carboxylate salt, which is deprotonated and thus unreactive towards the alcohol nucleophile. chemguide.co.uk The carboxylic acid can then be regenerated by the addition of acid in a separate workup step.

To enhance the electrophilicity of the carboxyl carbon, this compound can be converted into more reactive derivatives like acid chlorides and anhydrides. libretexts.orgtransformationtutoring.com These intermediates are not typically isolated but are used to facilitate subsequent reactions, such as amidation or esterification under milder conditions. fishersci.co.ukresearchgate.net

Table 2: Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂(g) + HCl(g) |

| Phosphorus(V) chloride | PCl₅ | POCl₃ + HCl(g) |

The reaction with thionyl chloride is often preferred because the byproducts are gaseous, which simplifies purification of the resulting acid chloride. chemguide.co.uk Once formed, the acid chloride of the ethylazetidine scaffold is a highly reactive acylating agent that can readily react with various nucleophiles, including amines, alcohols, and carboxylates, to form amides, esters, and anhydrides, respectively. transformationtutoring.com Anhydrides can also be synthesized by reacting the acid chloride with a carboxylate salt. transformationtutoring.com

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-(hydroxymethyl)-3-ethylazetidin-1-yl)methanol. Due to the low reactivity of carboxylic acids towards reduction, powerful reducing agents are required. libretexts.orgmsu.edu

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The process proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemguide.co.uklibretexts.org Therefore, it is not possible to isolate the aldehyde using this method.

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not sufficiently reactive to reduce carboxylic acids. libretexts.orgchemguide.co.uklibretexts.org

Table 3: Reducing Agent Reactivity with Carboxylic Acids

| Reducing Agent | Formula | Reactivity with Carboxylic Acids | Product |

|---|---|---|---|

| Lithium aluminum hydride | LiAlH₄ | High | Primary Alcohol |

| Sodium borohydride | NaBH₄ | Low / No reaction | No reaction |

Reactivity of the Azetidine Ring System

While the carboxylic acid provides a primary handle for derivatization, the azetidine ring itself can be a target for modification, although this is often more complex. A key strategy involves introducing a leaving group onto the ethyl side chain, which can then be displaced by various nucleophiles.

A halogen atom, such as bromine or chlorine, can be introduced onto the ethyl group of the this compound scaffold through radical halogenation methods (not detailed here). This creates a haloalkane functionality that is susceptible to nucleophilic substitution. ibchem.com In these reactions, a nucleophile attacks the carbon atom bearing the halogen, displacing the halide ion. ibchem.comscience-revision.co.uk

The mechanism of this substitution, either Sₙ1 or Sₙ2, depends on whether the halogen is on the primary or secondary carbon of the ethyl group and the reaction conditions. masterorganicchemistry.comsavemyexams.com

Table 4: Examples of Nucleophilic Substitution on a Halogenated Ethylazetidine Side Chain

| Nucleophile (Nu⁻) | Reagent Source | Product Functional Group |

|---|---|---|

| Hydroxide (OH⁻) | NaOH(aq) or KOH(aq) | Alcohol |

| Cyanide (CN⁻) | KCN or NaCN | Nitrile |

| Ammonia (B1221849) (NH₃) | NH₃ | Primary Amine |

These substitution reactions significantly expand the range of possible derivatives. For instance, reaction with aqueous sodium hydroxide introduces a hydroxyl group, while reaction with potassium cyanide extends the carbon chain and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. science-revision.co.uk Reaction with ammonia yields a primary amine, providing another point for further functionalization. science-revision.co.uk

Ring Transformations and Rearrangement Pathways

Ring transformation strategies provide a powerful means to access substituted azetidines from other heterocyclic systems. One notable pathway involves the rearrangement of aziridine derivatives. For instance, the thermal isomerization of alkyl 2-(bromomethyl)aziridine-2-carboxylates can lead to the formation of alkyl 3-bromoazetidine-3-carboxylates. researchgate.net This process capitalizes on the inherent ring strain of the aziridine, which can be relieved through rearrangement to the slightly more stable four-membered azetidine ring. The aziridines, in this case, are the kinetically favored products of the initial cyclization, while the azetidines are the thermodynamically more stable isomers. researchgate.net

Another synthetic approach involves the cyclization of acyclic precursors. The synthesis of 1-arylmethyl-3-bromo-3-ethylazetidines has been achieved through the rearrangement of 2-bromomethyl-2-ethylaziridines. researchgate.net Similarly, 3-bromo-1-tert-butyl-3-ethylazetidine can be synthesized via the base-induced cyclization of a precursor β,γ-dibromoamine. researchgate.net These methods highlight the versatility of ring-closing and rearrangement reactions in constructing the azetidine core with specific substitution patterns.

| Starting Material | Reagent/Condition | Product | Reference |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylates | Heat | Alkyl 3-bromoazetidine-3-carboxylates | researchgate.net |

| 2-Bromomethyl-2-ethylaziridines | - | 1-Arylmethyl-3-bromo-3-ethylazetidines | researchgate.net |

| β,γ-Dibromoamine | Base | 3-Bromo-1-tert-butyl-3-ethylazetidine | researchgate.net |

Generation and Reactivity of 3-Ethylideneazetidines as Synthetic Intermediates

3-Ethylideneazetidines serve as key reactive intermediates for the synthesis of a variety of functionalized azetidines. A common method for their generation involves the reaction of 3-ethyl-1-azabicyclo[1.1.0]butane with various electrophiles. colab.ws This reaction proceeds through the cleavage of the strained central bond of the bicyclobutane system.

The resulting N-substituted 3-ethylideneazetidines are versatile building blocks. Their exocyclic double bond can undergo further chemical modifications, providing a handle for introducing additional functionality onto the azetidine scaffold. These intermediates have been successfully utilized in the synthesis of various functionalized azetidines, demonstrating their utility in expanding the chemical space around the azetidine core.

| Precursor | Reagent | Intermediate | Application | Reference |

| 3-Ethyl-1-azabicyclo[1.1.0]butane | Electrophiles (e.g., acyl chlorides, sulfonyl chlorides) | N-Substituted 3-ethylideneazetidines | Synthesis of functionalized azetidines | colab.ws |

Radical Functionalization of Azetidine Ring Systems

Radical chemistry offers a powerful and mild approach for the functionalization of azetidine rings. Photocatalytic methods, in particular, have emerged as a valuable tool for generating radical species under gentle conditions. One such strategy involves a photocatalytic radical process to access densely functionalized azetidines from azabicyclo[1.1.0]butanes. nih.gov This method utilizes an organic photosensitizer to control the energy-transfer process, enabling the difunctionalization of the azetidine ring in a single step. nih.gov

Another innovative approach is the stereoselective polar radical crossover functionalization of strained ring systems, including azetidines. colab.wsgoogle.com This one-pot strategy merges the preparation of strained organoboron species with a polar radical crossover of the resulting borate (B1201080) derivatives to afford trisubstituted azetidines. colab.wsgoogle.com

Furthermore, the generation of tertiary benzylic azetidine radicals has been achieved through the visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. researchgate.netchemrxiv.org These radical intermediates can then participate in conjugate additions to activated alkenes, providing a pathway to 3-aryl-3-alkyl substituted azetidines. researchgate.netchemrxiv.org

| Strategy | Precursor | Key Features | Product | Reference |

| Photocatalytic Radical Strain-Release | Azabicyclo[1.1.0]butanes | Organic photosensitizer, difunctionalization | Densely functionalized azetidines | nih.gov |

| Stereoselective Polar Radical Crossover | Strained organoboron azetidine species | One-pot, stereoselective | Tri-substituted azetidines | colab.wsgoogle.com |

| Decarboxylative Radical Alkylation | 3-Aryl-azetidine-3-carboxylic acids | Visible light photoredox catalysis, tertiary radical generation | 3-Aryl-3-alkyl substituted azetidines | researchgate.netchemrxiv.org |

Modifications at the Nitrogen Atom of the Azetidine Ring

The nitrogen atom of the azetidine ring is a key site for chemical modification, allowing for the introduction of a wide range of substituents that can modulate the physicochemical and pharmacological properties of the molecule. These modifications typically involve protection/deprotection strategies and N-alkylation or N-arylation reactions.

N-Protection and Deprotection Strategies

In multi-step syntheses involving azetidine-3-carboxylic acid derivatives, the protection of the ring nitrogen is often a crucial step to prevent unwanted side reactions. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.

Commonly used protecting groups for the azetidine nitrogen include the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). arkat-usa.org The benzyl group can be introduced via reaction with a benzyl halide and is commonly removed by catalytic hydrogenolysis. google.com

The selection of an appropriate protecting group strategy is essential for the successful synthesis of complex molecules derived from the this compound scaffold.

| Protecting Group | Introduction Reagent | Deprotection Condition | Reference |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) | arkat-usa.org |

| Benzyl (Bn) | Benzyl bromide | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) | google.com |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis | rsc.org |

N-Alkylation and N-Arylation Reactions

N-Alkylation and N-arylation reactions provide direct methods for introducing substituents onto the azetidine nitrogen, offering a route to a diverse range of derivatives.

An efficient protocol for N-alkylation involves the coupling of N-Boc-3-iodoazetidine with various heterocyclic carboxylates, such as pyrazoles, indazoles, and indoles. nih.gov This method allows for the construction of complex, highly functionalized building blocks. Another approach involves the N-benzylation of azetidine derivatives using benzyl halides in the presence of a base. arkat-usa.org

Palladium-catalyzed cross-coupling reactions have been developed for the N-arylation of azetidines. For instance, the α-arylation of N-benzyl protected azetidine esters with (het)aryl halides has been reported. researchgate.netmdpi.com This reaction proceeds without ring-opening of the strained heterocycle, providing a reliable method for accessing N-aryl azetidine derivatives. researchgate.netmdpi.com

| Reaction Type | Reagents | Key Features | Product | Reference |

| N-Alkylation | N-Boc-3-iodoazetidine, Heterocyclic carboxylates (e.g., pyrazole, indazole) | Coupling reaction | N-Alkylated heterocyclic carboxylates | nih.gov |

| N-Benzylation | Benzyl bromide, Base (e.g., K₂CO₃) | Direct alkylation | N-Benzylazetidines | arkat-usa.org |

| N-Arylation | (Het)aryl halides, Pd catalyst | Palladium-catalyzed cross-coupling | N-Arylazetidines | researchgate.netmdpi.com |

Advanced Applications of 3 Ethylazetidine 3 Carboxylic Acid in Modern Organic Synthesis and Drug Design Building Blocks

Role as Conformationally Constrained Amino Acid Analogues

3-Ethylazetidine-3-carboxylic acid serves as a valuable building block in the design of conformationally constrained amino acid analogues. Its rigid four-membered ring structure imparts significant conformational restrictions, which can be strategically exploited in peptidomimetics and foldamer design to influence secondary structure and biological activity.

Synthesis and Application of β-Proline Analogues

Proline is a unique proteinogenic amino acid due to its secondary amine, which forms a tertiary amide in peptides, restricting the backbone's flexibility and influencing secondary structures like β-turns and polyproline helices. mdpi.com The development of proline analogues is of great interest for modulating these structural properties. mdpi.com this compound can be considered a β-proline analogue, with the ethyl group at the 3-position offering a point of substitution to fine-tune steric and electronic properties. The synthesis of such substituted proline analogues can be achieved through various chemical strategies, including diastereoselective conjugate additions and intramolecular cyclizations. mdpi.com While direct synthesis of this compound as a β-proline analogue for specific peptide applications is not extensively detailed in the provided results, the principles of synthesizing 3-substituted prolines are well-established. mdpi.com These analogues are crucial for structure-activity relationship (SAR) studies of biologically active peptides and for developing mimetics of secondary structures. mdpi.com The introduction of substituents on the proline ring, such as the ethyl group in this compound, can influence the cis/trans isomerization of the preceding peptide bond, a key factor in protein folding. thieme-connect.desigmaaldrich.com

Integration into Peptidomimetic Structures and Foldamer Design

Peptidomimetics are compounds that mimic the structure and function of peptides, and foldamers are oligomers that adopt well-defined secondary structures. The conformational constraints imposed by residues like this compound are highly desirable in the design of these molecules. The rigid azetidine (B1206935) ring can help to pre-organize the peptide backbone into specific conformations, such as turns or helices. mdpi.commdpi.com For instance, the incorporation of cyclic amino acids, including those with four-membered rings, can lead to the formation of well-defined helical structures in oligomers, sometimes prompted by the formation of specific hydrogen-bonding patterns. mdpi.com The design of hybrid foldamers often involves alternating cyclic and linear amino acid residues to control the resulting secondary structure. nih.gov Studies on hybrid oligomers containing other cyclic amino acids have shown that the length of the spacer between the cyclic residues can tune the conformational preference from β-sheet-like structures to helical folds. nih.gov While specific studies on foldamers composed of this compound are not prevalent in the search results, the principles of using constrained cyclic amino acids suggest its potential to induce specific folding patterns. nih.govnih.gov

Utilization in the Construction of Complex Molecular Architectures

The unique structural features of this compound make it a valuable precursor for constructing more complex and functionally diverse molecules, particularly in the fields of targeted protein degradation and antibody-drug conjugates.

Precursor in Protein Degrader Building Block Development

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate specific proteins from cells. sigmaaldrich.comprecisepeg.com PROTACs consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. sigmaaldrich.comlumiprobe.com The ethyl ester of azetidine-3-carboxylic acid hydrochloride is identified as an alkyl chain-based PROTAC linker. glpbio.commedchemexpress.com These building blocks are crucial for generating libraries of protein degraders to screen for effective degradation of target proteins. sigmaaldrich.comtocris.com The structure of the linker is critical for the efficacy of the PROTAC, and azetidine-based linkers offer a degree of rigidity and defined geometry that can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov

Facilitating the Synthesis of Novel Therapeutic Agents and Biochemical Probes

Azetidine-3-carboxylic acid and its derivatives are useful intermediates in the synthesis of various therapeutic agents. google.com For example, they are used in the creation of S1P1/Edg1 receptor agonists, which have immunosuppressive activities. google.com The azetidine scaffold is also explored in the design of novel triple reuptake inhibitors with potential as antidepressants. nih.gov Furthermore, derivatives of azetidine carboxylic acids, such as those with fluorine substitutions, have been synthesized as analogues of hydroxy-azetidine carboxylic acids to study their effects on protein structure and function and have shown potential in inhibiting cancer cell growth. researchgate.net The synthesis of novel triazolyl-substituted carboxylic acid esters and tryptoline-3-carboxylic acid derivatives highlights the versatility of carboxylic acid building blocks in generating new chemical entities with potential therapeutic applications, such as antidiabetic agents. nih.govresearchgate.net

Design and Synthesis of Proteolysis-Targeting Chimera (PROTAC) Linkers

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. axispharm.com These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. cd-bioparticles.net This induced proximity results in the ubiquitination and subsequent degradation of the target protein. cd-bioparticles.net

The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC. axispharm.com Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. axispharm.comnih.gov Linkers derived from this compound are classified as alkyl chain-based linkers and are prized for introducing conformational rigidity. medchemexpress.commedchemexpress.com The compact and constrained nature of the azetidine ring helps to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex and improving binding affinity and selectivity. researchgate.net

Table 1: Comparison of Common PROTAC Linker Types

| Linker Type | Key Characteristics | Representative Building Blocks | Role of this compound |

| Alkyl Chains | Flexible, synthetically accessible, can be hydrophobic. precisepeg.com | Various di-functionalized alkanes | Provides a rigid, alkyl-based scaffold. |

| PEG Linkers | Hydrophilic, improves solubility and biocompatibility. precisepeg.com | Ethylene glycol units | Can be combined with PEG units to fine-tune properties. |

| Rigid Linkers | Offer conformational constraint, can improve selectivity. nih.govprecisepeg.com | Cycloalkanes (piperidine, piperazine), alkynes, aryl groups. researchgate.netprecisepeg.com | Serves as a compact, rigid building block. medchemexpress.commedchemexpress.com |

Construction of Spirocyclic Azetidine Systems

Spirocycles, compounds containing two rings connected by a single common atom, are of growing interest in drug discovery. nih.gov Their well-defined three-dimensional geometry can lead to improved target binding, enhanced metabolic stability, and novel intellectual property. rsc.orgsigmaaldrich.com this compound serves as a valuable precursor for the synthesis of spirocyclic systems containing an azetidine ring.

A key synthetic strategy involves the transformation of 3-ethylazetidine (B1370080) derivatives into 3-ethylideneazetidines. thieme-connect.com These strained cyclic allylamines contain a reactive exocyclic double bond that can participate in various cycloaddition and ring-forming reactions to generate spirocyclic scaffolds. thieme-connect.comthieme-connect.com For instance, dehydrobromination of 3-bromo-3-ethylazetidines provides access to the crucial 3-ethylideneazetidine (B1369734) intermediate. thieme-connect.com This intermediate can then be subjected to reactions such as epoxidation or dihalogenation, which generates functionalized intermediates poised for subsequent cyclization into spiro-systems. thieme-connect.com

One documented pathway involves the reaction of a 3-ethylideneazetidine with meta-chloroperoxybenzoic acid (mCPBA) in the presence of hydrochloric acid. thieme-connect.com This does not yield the expected spirocyclic epoxide directly but instead forms a 3-chloro-3-(1-chloroethyl)azetidine derivative. thieme-connect.com This dihalogenated product is a versatile intermediate that can be further elaborated into more complex spirocyclic structures. thieme-connect.com

Table 2: Synthetic Transformations for Spirocycle Construction

| Starting Material | Reagent(s) | Intermediate Product | Application |

| 1-Benzhydryl-3-ethylideneazetidine | NBS in CHCl₃ | 1-Benzhydryl-3-bromo-3-(1-bromoethyl)azetidine thieme-connect.com | Precursor for spirocyclic systems via nucleophilic displacement/cyclization. thieme-connect.com |

| 1-Benzhydryl-3-ethylideneazetidine | mCPBA, HCl(g) in CH₂Cl₂ | 1-Benzhydryl-3-chloro-3-(1-chloroethyl)azetidine thieme-connect.com | Versatile dihalogenated intermediate for spirocycle synthesis. thieme-connect.com |

Contribution to Diverse Heterocyclic Libraries for Synthetic Exploration

The generation of diverse libraries of small molecules is a cornerstone of modern drug discovery, enabling high-throughput screening campaigns to identify novel hit compounds. jetir.org Azetidine carboxylic acids are recognized as important building blocks for creating such libraries due to their unique structural features and synthetic tractability. researchgate.netmdpi.com this compound is particularly useful as a scaffold for combinatorial chemistry, a set of techniques for the rapid synthesis of a large number of different but structurally related molecules. ajprd.comnih.gov

The molecule possesses two key points for diversification: the carboxylic acid group and the secondary amine within the azetidine ring.

Carboxylic Acid Functionalization: The -COOH group can be readily converted into a wide array of functional groups, such as amides, esters, and hydroxamic acids, by coupling with diverse libraries of amines, alcohols, or hydroxylamines. enamine.net

Azetidine Nitrogen Functionalization: The ring nitrogen can be acylated, alkylated, or used in reductive amination reactions to introduce a second vector of diversity.

This dual-handle approach allows for the systematic and parallel synthesis of thousands of distinct compounds from a single, structurally rigid core. jetir.org The presence of the 3-ethyl group provides a constant lipophilic, three-dimensional feature across the library, while the other positions are varied to explore the chemical space around a biological target. The resulting libraries of sp³-rich, conformationally constrained molecules are valuable resources for screening programs aimed at identifying novel bioactive agents. nih.gov

Table 3: Diversification Points of this compound for Library Synthesis

| Diversification Point | Type of Reaction | Examples of Building Blocks to Introduce Diversity |

| Carboxylic Acid (-COOH) | Amide bond formation, Esterification | Primary/secondary amines, Anilines, Amino acids, Alcohols |

| Azetidine Nitrogen (-NH-) | N-Acylation, N-Alkylation, Reductive Amination, Sulfonylation | Acid chlorides, Alkyl halides, Aldehydes/Ketones, Sulfonyl chlorides |

Structural and Conformational Investigations of 3 Ethylazetidine 3 Carboxylic Acid

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive structure of 3-Ethylazetidine-3-carboxylic acid is elucidated through a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the connectivity and electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework. In ¹H NMR, the protons on the azetidine (B1206935) ring exhibit chemical shifts that are influenced by the ring's puckered nature and the presence of adjacent substituents. The addition of substituents to the azetidine ring can significantly affect the chemical shifts and coupling constants between protons. clockss.org For this compound, the methylene (B1212753) protons on the ring (at C2 and C4) are expected to appear as complex multiplets due to geminal and vicinal coupling. The ethyl group would present as a characteristic triplet and quartet pattern.

¹³C NMR Spectroscopy provides information on the carbon skeleton. The quaternary C3 carbon, substituted with both an ethyl and a carboxylic acid group, would have a distinct chemical shift. The carbons of the azetidine ring are also readily identified, with their positions reflecting the strain and substitution of the heterocyclic system.

Infrared (IR) Spectroscopy is crucial for identifying the functional groups present. The carboxylic acid moiety will display a strong, broad O-H stretching absorption, typically in the range of 3300-2500 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine in the azetidine ring would be observed in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS) confirms the molecular weight of the compound. The molecular ion peak [M]⁺ would correspond to the exact mass of C₆H₁₁NO₂. Fragmentation patterns would likely involve the loss of the carboxylic acid group (–COOH) or the ethyl group (–CH₂CH₃), providing further structural evidence.

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on established principles of spectroscopy and data from related azetidine compounds.

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Interpretation |

| ¹H NMR | Azetidine CH₂ (C2, C4) | δ 3.5 - 4.2 ppm | Protons on the strained four-membered ring adjacent to nitrogen. |

| Ethyl CH₂ | δ 1.8 - 2.2 ppm | Methylene protons of the ethyl group. | |

| Ethyl CH₃ | δ 0.9 - 1.2 ppm | Methyl protons of the ethyl group. | |

| Carboxyl OH | δ 10 - 13 ppm | Acidic proton of the carboxylic acid, broad signal. | |

| Amine NH | δ 2.0 - 4.0 ppm | Amine proton on the azetidine ring, may exchange. | |

| ¹³C NMR | Azetidine C2, C4 | δ 45 - 55 ppm | Ring carbons adjacent to nitrogen. |

| Azetidine C3 | δ 50 - 65 ppm | Quaternary carbon substituted by ethyl and carboxyl groups. | |

| Carboxyl C=O | δ 175 - 185 ppm | Carbonyl carbon of the carboxylic acid. | |

| Ethyl CH₂ | δ 25 - 35 ppm | Methylene carbon of the ethyl group. | |

| Ethyl CH₃ | δ 8 - 12 ppm | Methyl carbon of the ethyl group. | |

| IR | O-H Stretch | 3300 - 2500 cm⁻¹ (broad) | Carboxylic acid hydroxyl group (hydrogen-bonded). |

| N-H Stretch | 3300 - 3500 cm⁻¹ (medium) | Secondary amine in the azetidine ring. | |

| C-H Stretch | 2850 - 3000 cm⁻¹ | Aliphatic C-H bonds. | |

| C=O Stretch | 1700 - 1725 cm⁻¹ (strong) | Carboxylic acid carbonyl group. | |

| MS | Molecular Ion [M]⁺ | m/z = 129.0790 | Corresponds to the molecular formula C₆H₁₁NO₂. |

Detailed Conformational Analysis of the Azetidine Ring and Ethyl Substituent

The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate some of the inherent angle and torsional strain. clockss.orgresearchgate.net The introduction of bulky substituents at the C3 position dramatically influences the ring's preferred conformation and dynamic properties.

The azetidine ring undergoes a dynamic equilibrium between two puckered conformations. The degree of puckering can be described by a puckering angle, and changes in this angle affect the hybridization of the ring carbons. clockss.org For an unsubstituted azetidine, these conformations are equivalent. However, in this compound, the gem-disubstitution at C3 breaks this symmetry.

The substituents will preferentially occupy positions that minimize steric hindrance. This leads to two primary, non-equivalent puckered conformations where either the ethyl group or the carboxylic acid group occupies a pseudo-axial or pseudo-equatorial position. Computational studies on related substituted azetidines have shown that the ring can invert its pucker to accommodate favorable interactions or avoid unfavorable ones. researchgate.net Given the steric bulk of the ethyl group, the conformation that places it in a less hindered pseudo-equatorial position is likely to be energetically favored.

The conformation of this compound is a balance between several competing factors:

Ring Strain: Azetidines possess significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. nih.gov This inherent strain makes the ring conformation sensitive to substituent effects.

Steric Strain: The presence of two substituents on the same carbon (C3) introduces considerable steric (van der Waals) strain. This "Thorpe-Ingold effect" can influence the bond angles within the ring. The bulky ethyl group will sterically interact with the protons on the C2 and C4 positions, influencing the degree of ring puckering.

Intramolecular Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor, while the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. Depending on the ring pucker, an intramolecular hydrogen bond may form between the carboxylic acid's hydroxyl group and the nitrogen's lone pair. This interaction, if present, would significantly stabilize a specific conformation, restricting the ring's dynamic flexibility. The formation of such bonds is a known phenomenon in molecules containing both carboxylic acid and amine functionalities. mdpi.com

The conformational dynamics of the azetidine ring involve both ring puckering and nitrogen inversion. uniba.it The substituents at C3 have a profound influence on the energy barriers associated with these processes.

Ethyl Group: As a sterically demanding, electron-donating alkyl group, the ethyl substituent will raise the energy of conformations where it experiences significant steric clash. This will create a higher energy barrier for ring inversion pathways that pass through sterically hindered transition states.

Carboxylic Acid Group: This electron-withdrawing group can influence the electronic properties of the ring. More importantly, its ability to engage in hydrogen bonding can create a deep potential energy well for a specific conformation. chemguide.co.uk If an intramolecular hydrogen bond is formed, it would act as a "conformational lock," significantly reducing the flexibility of the ring system compared to an unsubstituted or singly substituted azetidine. nih.gov

Table 2: Summary of Conformational Influences

| Structural Feature | Interaction / Effect | Consequence |

| Azetidine Ring | Ring Strain | Adopts a non-planar, puckered conformation. clockss.org |

| C3-Ethyl Group | Steric Hindrance | Favors a pseudo-equatorial position to minimize steric clash with ring protons. |

| C3-Carboxylic Acid | Hydrogen Bonding | Potential for intramolecular H-bond with ring nitrogen, stabilizing a specific pucker. mdpi.com |

| Gem-Disubstitution | Steric Crowding | Increases the energy barrier for ring inversion, potentially leading to a more rigid structure. |

| Nitrogen Atom | Nitrogen Inversion | Dynamic process influenced by the electronic and steric nature of substituents. uniba.it |

Computational and Theoretical Chemistry Studies on 3 Ethylazetidine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 3-Ethylazetidine-3-carboxylic acid, these calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

A key output of quantum chemical calculations is the description of the molecule's molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Orbital Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. conicet.gov.ar For this compound, the HOMO would likely be localized on the carboxylic acid group and the nitrogen atom of the azetidine (B1206935) ring, which are the most electron-rich regions. The LUMO, conversely, would be distributed over the electrophilic centers of the molecule. conicet.gov.araps.org

Charge Distribution : Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. conicet.gov.ar This reveals the electron distribution across the molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In this compound, the oxygen atoms of the carboxyl group and the nitrogen atom would exhibit negative partial charges, while the carbonyl carbon and the hydrogen of the hydroxyl group would carry positive partial charges. This information is critical for predicting how the molecule will interact with other reagents.

A hypothetical table of calculated properties for this compound is presented below.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of what would be obtained from actual quantum chemical calculations.

Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental results and confirming the structure of a synthesized compound. nih.gov

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govrsc.org These theoretical shifts, when compared to experimental spectra, help in the assignment of signals to specific atoms in the molecule.

Vibrational Spectroscopy : Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in Infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid and the N-H bend of the azetidine ring.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the detailed steps of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. This is particularly useful for understanding the synthesis of complex molecules like this compound. beilstein-journals.org

To understand how a reaction proceeds, chemists model the potential energy surface (PES). This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. nih.gov

Transition State Theory : By locating the transition state structure for a particular reaction step, its energy (the activation energy or energy barrier) can be calculated. nih.gov A lower energy barrier corresponds to a faster reaction rate. For instance, in the synthesis of azetidine derivatives, computational modeling can compare different cyclization pathways to determine the most energetically favorable route. beilstein-journals.org

A hypothetical energy profile for a synthetic step is shown in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +25 |

| Intermediate | +5 |

| Transition State 2 | +18 |

| Products | -10 |

Note: This table represents a hypothetical two-step reaction pathway, illustrating the energy changes involved.

The insights gained from mechanistic studies allow for the rational design of new or improved synthetic strategies. mdpi.comnih.gov By understanding the factors that control reactivity and selectivity, reaction conditions can be optimized. For example, if a calculation shows that a particular solvent stabilizes a key transition state, using that solvent could lead to higher yields or purity in the synthesis of this compound. researchgate.net This predictive capability accelerates the development of efficient and sustainable chemical processes. beilstein-journals.org

Predictive Modeling of Molecular Properties Relevant to Synthetic Utility

Beyond fundamental electronic properties, computational models can predict a range of physicochemical properties that are crucial for the practical application of a compound in synthesis. researchgate.net

Quantitative Structure-Property Relationship (QSPR) : QSPR models establish a mathematical relationship between the chemical structure of a molecule and its properties. nih.gov For a synthetic building block like this compound, properties such as solubility, pKa, and lipophilicity (logP) can be predicted. mdpi.com These models are often built using machine learning algorithms trained on large datasets of known molecules. researchgate.net

Reactivity Descriptors : Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of a molecule's reactivity. conicet.gov.ar These descriptors can be used to compare the reactivity of this compound with other related building blocks, aiding in the selection of appropriate reagents and reaction conditions for its further derivatization. mdpi.com

Future Research Directions and Emerging Trends in 3 Ethylazetidine 3 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted azetidines like 3-Ethylazetidine-3-carboxylic acid presents inherent challenges due to the ring strain of the four-membered heterocycle. researchgate.netmedwinpublishers.com Future research will undoubtedly focus on the development of more efficient, sustainable, and scalable synthetic routes.

Key areas of development include:

Green Chemistry Approaches: A significant push towards environmentally benign synthesis is anticipated. This includes the use of greener solvents, such as water or cyclopentyl methyl ether (CPME), and the development of catalytic, one-pot reactions that minimize waste and energy consumption. mdpi.comuniba.it Microwave-assisted organic synthesis, which can accelerate reaction times and improve yields in aqueous media, represents a promising avenue for the synthesis of functionalized azetidines. mdpi.com

Novel Catalytic Systems: The exploration of new catalysts is crucial for advancing synthetic efficiency. This includes photoredox catalysis and dual catalytic systems, such as copper/photoredox catalysis, which have shown promise in the functionalization of azabicyclo[1.1.0]butanes to form C3-quaternary center-containing azetidines. rsc.org

Strain-Release Driven Synthesis: Harnessing the inherent ring strain of precursors like azabicyclo[1.1.0]butanes offers a powerful strategy for the modular synthesis of substituted azetidines. rsc.orgnih.gov This approach allows for the rapid assembly of complex azetidine (B1206935) scaffolds through multicomponent reactions.

Flow Chemistry: Continuous flow hydrogenation and other telescoped multistep approaches are being explored to provide safer and more scalable methods for the synthesis of functionalized azetidines from their unsaturated precursors, azetines. uniba.it

| Synthetic Strategy | Advantages | Relevant Precursors/Catalysts |

| Green Chemistry | Reduced waste, energy efficiency, use of non-toxic solvents. | Water, CPME, microwave irradiation, copper(I) oxide. mdpi.comuniba.it |

| Novel Catalysis | High efficiency, mild reaction conditions, novel bond formations. | Photoredox catalysts, dual copper/photoredox systems. rsc.org |

| Strain-Release Synthesis | Modular, rapid assembly of complex structures. | Azabicyclo[1.1.0]butanes. rsc.orgnih.gov |

| Flow Chemistry | Scalability, safety, potential for multistep automation. | H-Cube® Pro for hydrogenation. uniba.it |

Expansion of Applications in Advanced Organic Synthesis and Material Science

The rigid, three-dimensional structure of the azetidine ring makes it a valuable scaffold in both organic synthesis and material science. Future research is expected to expand the utility of this compound in these domains.

Medicinal Chemistry and Drug Discovery: Azetidines are recognized as important motifs in bioactive molecules. rsc.orgrsc.org The ethyl and carboxylic acid groups of this compound provide two distinct points for derivatization, allowing for the creation of diverse chemical libraries for high-throughput screening. scielo.br The incorporation of this scaffold can lead to improved physicochemical properties of drug candidates, such as metabolic stability. nih.gov

Peptidomimetics: As a non-natural amino acid, this compound can be incorporated into peptides to introduce conformational constraints, which can enhance biological activity and stability. acs.org

Material Science: The unique properties of azetidines, including their polarity and rigidity, make them interesting building blocks for novel polymers and materials. Research into the polymerization of functionalized azetidines could lead to the development of materials with unique thermal or optical properties. rsc.org Theoretical studies on azetidine derivatives have also explored their potential as high-energy-density materials. researchgate.net

Integration of Machine Learning and AI in Chemical Design and Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of new molecules, including derivatives of this compound.

Predictive Modeling: Machine learning (ML) algorithms, particularly deep learning and neural networks, can be trained on existing chemical data to predict the properties of novel compounds, including their bioactivity, toxicity, and solubility. tandfonline.comnih.gov This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions and suggest optimal reaction conditions. mit.edu For challenging syntheses like those involving strained rings, computational models can screen potential substrates and catalysts to identify those that are most likely to be successful, reducing the need for trial-and-error experimentation. mit.edu For instance, computational models have been used to predict which alkene-oxime pairs will successfully react to form azetidines via photocatalysis. mit.edu

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a target profile, it can generate novel derivatives of this compound that are optimized for a specific biological target.

| AI/ML Application | Impact on this compound Research |

| Predictive Modeling | Faster identification of derivatives with desirable drug-like properties. tandfonline.comnih.gov |

| Reaction Prediction | More efficient and targeted synthesis of new derivatives. mit.edu |

| De Novo Design | Generation of novel, optimized molecular structures for specific applications. nih.gov |

Exploration of New Chemical Space via Complex Derivatization

The functional handles of this compound—the secondary amine, the carboxylic acid, and the potential for C-H functionalization—provide ample opportunities for exploring new chemical space.

Late-Stage Functionalization: The development of robust methods for the late-stage functionalization of the azetidine core is a key area of research. rsc.org This allows for the rapid diversification of complex molecules, which is highly valuable in drug discovery programs.

Skeletal Editing: Emerging techniques in "skeletal editing" could allow for the precise insertion or deletion of atoms within the azetidine ring itself, leading to the creation of entirely new heterocyclic scaffolds. ou.edu

Multicomponent Reactions: The use of this compound as a building block in multicomponent reactions can lead to the rapid assembly of highly complex and diverse molecular architectures. nih.gov

Ring-Expansion Strategies: Innovative ring-expansion reactions could be employed to transform the four-membered azetidine ring into larger, medium-sized nitrogen heterocycles, which are of increasing interest in drug discovery. mdpi.com

The continued exploration of these research frontiers will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Ethylazetidine-3-carboxylic acid?

- Methodological Answer : The synthesis of azetidine derivatives often involves cyclization reactions. For structurally related compounds (e.g., 3-ethyltriazolopyridine-8-carboxylic acid), ethanol has been used as a solvent with reagents like cyclohexyl isocyanate and 2-aminopyridine-3-carboxylic acid to achieve high yields . For this compound, analogous strategies may include ring-closing metathesis or nucleophilic substitution to introduce the ethyl group at the 3-position. Purification via reversed-phase HPLC (using C18 columns and gradients of water/acetonitrile with 0.1% formic acid) is recommended to isolate the target compound .

Q. What safety measures should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for azetidine derivatives, researchers must use PPE (safety goggles, nitrile gloves, and lab coats) and work in a fume hood to avoid inhalation exposure . Emergency eyewash stations and safety showers should be accessible. Spills must be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Chronic toxicity data are limited, so exposure should be minimized using engineering controls like local exhaust ventilation .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : High-resolution LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI) is effective for purity analysis. For quantification, UV detection at 210–220 nm is suitable due to the carboxylic acid moiety’s absorbance. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, focusing on the azetidine ring’s characteristic signals (e.g., δ 3.5–4.5 ppm for protons adjacent to nitrogen) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound?

- Methodological Answer : Chiral resolution techniques, such as using (R)- or (S)-1-phenylethylamine as resolving agents, can separate enantiomers via diastereomeric salt formation. Asymmetric synthesis routes employing chiral catalysts (e.g., Rhodium-BINAP complexes) may improve enantioselectivity during cyclization. Kinetic studies (e.g., variable-temperature NMR) can identify racemization risks, guiding solvent selection (e.g., polar aprotic solvents like DMF to stabilize intermediates) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

- Conduct metabolic stability assays using liver microsomes or hepatocytes to identify degradation pathways .

- Use pharmacokinetic modeling to correlate in vitro IC₅₀ values with in vivo efficacy, adjusting for plasma protein binding and tissue distribution.

- Structural analogs with improved logP (via methyl or fluorine substitutions) may enhance membrane permeability .

Q. What methodologies are suitable for investigating the environmental impact and biodegradation pathways of this compound?

- Methodological Answer :

- Biodegradation : Use OECD 301F (manometric respirometry) to test aerobic degradation in activated sludge. Monitor azetidine ring cleavage via LC-MS/MS .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to assess aquatic toxicity.

- Soil Mobility : Column leaching studies with labeled (¹⁴C) compound can quantify adsorption coefficients (Kd) .

Notes

- Contradictions in Data : reports variable bioactivity for structurally similar compounds (e.g., anti-tubercular vs. inactive derivatives). Researchers should perform SAR (structure-activity relationship) studies to clarify substituent effects .

- Gaps in Knowledge : Ecological toxicity and biodegradation data are absent for azetidine derivatives . Standardized OECD protocols are recommended for future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.